Spinosad 10 microg/mL in Acetonitrile

Catalog No.
S650341
CAS No.
168316-95-8
M.F
C83H132N2O20
M. Wt
1477.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Spinosad 10 microg/mL in Acetonitrile

CAS Number

168316-95-8

Product Name

Spinosad 10 microg/mL in Acetonitrile

IUPAC Name

(1S,2S,5R,7S,9S,10S,14R,15S,19S)-15-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-19-ethyl-4,14-dimethyl-7-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-yl]oxy-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione;(1S,2R,5S,7R,9R,10S,14R,15S,19S)-15-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-19-ethyl-14-methyl-7-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-yl]oxy-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione

Molecular Formula

C83H132N2O20

Molecular Weight

1477.9 g/mol

InChI

InChI=1S/C42H67NO10.C41H65NO10/c1-11-26-13-12-14-35(53-37-16-15-34(43(6)7)24(4)49-37)23(3)38(45)33-20-31-29(32(33)21-36(44)51-26)17-22(2)28-18-27(19-30(28)31)52-42-41(48-10)40(47-9)39(46-8)25(5)50-42;1-10-26-12-11-13-34(52-36-17-16-33(42(5)6)23(3)48-36)22(2)37(44)32-20-30-28(31(32)21-35(43)50-26)15-14-25-18-27(19-29(25)30)51-41-40(47-9)39(46-8)38(45-7)24(4)49-41/h17,20,23-32,34-35,37,39-42H,11-16,18-19,21H2,1-10H3;14-15,20,22-31,33-34,36,38-41H,10-13,16-19,21H2,1-9H3/t23-,24-,25+,26+,27-,28+,29-,30-,31-,32+,34+,35+,37+,39+,40-,41-,42+;22-,23-,24+,25-,26+,27-,28-,29-,30-,31+,33+,34+,36+,38+,39-,40-,41+/m11/s1

InChI Key

JFLRKDZMHNBDQS-SGSTVUCESA-N

SMILES

CCC1CCCC(C(C(=O)C2=CC3C4CC(CC4C=CC3C2CC(=O)O1)OC5C(C(C(C(O5)C)OC)OC)OC)C)OC6CCC(C(O6)C)N(C)C.CCC1CCCC(C(C(=O)C2=CC3C4CC(CC4C(=CC3C2CC(=O)O1)C)OC5C(C(C(C(O5)C)OC)OC)OC)C)OC6CCC(C(O6)C)N(C)C

Solubility

not soluble.

Synonyms

spinosad

Canonical SMILES

CCC1CCCC(C(C(=O)C2=CC3C4CC(CC4C=CC3C2CC(=O)O1)OC5C(C(C(C(O5)C)OC)OC)OC)C)OC6CCC(C(O6)C)N(C)C.CCC1CCCC(C(C(=O)C2=CC3C4CC(CC4C(=CC3C2CC(=O)O1)C)OC5C(C(C(C(O5)C)OC)OC)OC)C)OC6CCC(C(O6)C)N(C)C

Isomeric SMILES

CC[C@H]1CCC[C@@H]([C@H](C(=O)C2=C[C@H]3[C@@H]4C[C@@H](C[C@H]4C=C[C@H]3[C@@H]2CC(=O)O1)O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)OC)OC)OC)C)O[C@H]6CC[C@@H]([C@H](O6)C)N(C)C.CC[C@H]1CCC[C@@H]([C@H](C(=O)C2=C[C@H]3[C@@H]4C[C@@H](C[C@H]4C(=C[C@H]3[C@@H]2CC(=O)O1)C)O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)OC)OC)OC)C)O[C@H]6CC[C@@H]([C@H](O6)C)N(C)C

Spinosad is a natural insecticide derived from the fermentation of the soil bacterium Saccharopolyspora spinosa. The specific formulation of Spinosad 10 microg/mL in Acetonitrile serves as a certified reference material, primarily utilized in analytical chemistry for quantifying spinosad in various matrices. The molecular formula for spinosad is C42H67N2O10C_{42}H_{67}N_{2}O_{10} and its CAS number is 168316-95-8. This solution is characterized by its stability and effectiveness in pest control, making it valuable in agricultural and environmental studies .

Spinosad acts as a nicotinic acetylcholine receptor (nAChR) agonist in insects. This means it mimics the natural neurotransmitter acetylcholine, disrupting nerve impulses and ultimately leading to insect death. This mode of action differs from many conventional insecticides, making it potentially valuable for managing insecticide resistance [].

Spinosad is considered to be moderately toxic to humans and other mammals. It is also highly toxic to some beneficial insects, such as honey bees. Therefore, careful handling and adherence to recommended application guidelines are crucial to ensure safety.

  • Acute oral toxicity (LD50) in rats: 374 mg/kg.
  • Honey bee toxicity: Highly toxic.

Insecticide with a Novel Mode of Action

  • Spinosad acts on the insect nervous system, disrupting nerve impulse transmission by affecting specific receptors. This mode of action differs from many conventional insecticides, making it effective against insects resistant to other classes of insecticides [Source: National Institutes of Health (.gov) - Spinosad: A biorational mosquito larvicide for vector control ].

Potential for Pest Control

  • Researchers are investigating the efficacy of spinosad against various insect pests in agriculture, including those affecting fruits, vegetables, and stored grains [Source: ScienceDirect - Properties, toxicity and current applications of the biolarvicide spinosad ].

Vector Control Studies

  • Spinosad's larvicidal activity makes it a potential candidate for mosquito control programs, offering a possible tool in the fight against mosquito-borne diseases like malaria and dengue fever [Source: National Institutes of Health (.gov) - Spinosad: A biorational mosquito larvicide for vector control ].

Research on Safety and Environmental Impact

  • Ongoing research is crucial to understand the safety and environmental impact of spinosad. Studies are examining its effects on non-target organisms, including beneficial insects and aquatic life [Source: National Institutes of Health (.gov) - Spinosad: A biorational mosquito larvicide for vector control ].

Spinosad exhibits potent insecticidal activity against a wide range of pests, including caterpillars, thrips, and leafhoppers. Its mode of action is primarily neurotoxic, affecting the nervous system of insects while being relatively safe for non-target organisms, including humans and beneficial insects. The biological activity of spinosad is attributed to its unique structure, which allows it to disrupt normal neuronal function in insects .

The synthesis of spinosad involves fermentation processes where Saccharopolyspora spinosa produces the active ingredients. Following fermentation, the compounds are extracted and purified. The specific formulation of 10 microg/mL in acetonitrile is achieved by dissolving the purified spinosad in acetonitrile, ensuring a stable solution for analytical purposes. This method allows for precise control over concentration and purity, critical for research applications .

Spinosad is widely used in agriculture as an insecticide due to its effectiveness and low toxicity to non-target organisms. Its applications include:

  • Agricultural Pest Control: Effective against various crop pests.
  • Public Health: Used in vector control programs to manage mosquito populations.
  • Veterinary Medicine: Employed in treatments for parasites in livestock and pets.
  • Research: Utilized as a reference standard in analytical chemistry for studying pesticide residues .

Studies on spinosad have demonstrated its interactions with other pesticides and environmental factors. For instance:

  • Synergistic Effects: When combined with certain fungicides or herbicides, spinosad may exhibit enhanced efficacy against specific pests.
  • Environmental Interactions: Factors such as pH and temperature can influence the stability and activity of spinosad in various environments .

Several compounds share similarities with spinosad regarding their insecticidal properties. Here are some notable examples:

Compound NameCAS NumberMechanism of ActionUnique Features
Imidacloprid138261-41-3Nicotinic acetylcholine receptor agonistBroad-spectrum activity; systemic action
Chlorantraniliprole500008-45-7Ryanodine receptor modulatorEffective against lepidopteran pests
Lambda-cyhalothrin91465-08-6Sodium channel modulatorFast-acting; broad-spectrum

Spinosad's uniqueness lies in its natural origin and selectivity towards pests while being less harmful to beneficial insects compared to synthetic alternatives like imidacloprid or lambda-cyhalothrin. Its specific binding to insect receptors distinguishes it from other compounds that may have broader or more toxic effects on non-target organisms .

Boiling Point

801.515°C

LogP

4

Melting Point

84 - 99.5 °C (Spinosyn A), 161 - 170 °C (Spinosyn D)

UNII

XPA88EAP6V

Drug Indication

Spinosad is indicated for the topical treatment of head lice in children four years old and over and in adults.
FDA Label

Pharmacology

Spinosyn A does not appear to directly interact with any known relevant insecticidal targets, but instead boasts a novel mechanism that resembles a GABA antagonist. Spinosyn A is also slightly more biologically active than spinosyn D.

MeSH Pharmacological Classification

Insecticides

Mechanism of Action

Spinosad is a mixture of spinosyn A and spinosyn D in a 5:1 ratio. This combination causes neuronal hyperexcitation through mostly alteration of nicotinic acetylcholine receptors, which ultimately leads to lice paralysis and death.

Dates

Modify: 2024-04-14
Dryden MW, Payne PA, Smith V, Berg TC, Lane M: Efficacy of selamectin, spinosad, and spinosad/milbemycin oxime against the KS1 Ctenocephalides felis flea strain infesting dogs. Parasit Vectors. 2013 Mar 25;6:80. doi: 10.1186/1756-3305-6-80. [PMID:23531322]
Paarlberg TE, Wiseman S, Trout CM, Kee EA, Snyder DE: Safety and efficacy of spinosad chewable tablets for treatment of flea infestations of cats. J Am Vet Med Assoc. 2013 Apr 15;242(8):1092-8. doi: 10.2460/javma.242.8.1092. [PMID:23547672]
Liu TX, Irungu RW, Dean DA, Harris MK: Impacts of spinosad and lambda-cyhalothrin on spider communities in cabbage fields in south Texas. Ecotoxicology. 2013 Apr;22(3):528-37. doi: 10.1007/s10646-013-1045-1. Epub 2013 Mar 3. [PMID:23455995]
Khan HA, Shad SA, Akram W: Resistance to new chemical insecticides in the house fly, Musca domestica L., from dairies in Punjab, Pakistan. Parasitol Res. 2013 May;112(5):2049-54. doi: 10.1007/s00436-013-3365-8. Epub 2013 Mar 3. [PMID:23456023]
Gilbert-Lopez B, Schilling M, Ahlmann N, Michels A, Hayen H, Molina-Diaz A, Garcia-Reyes JF, Franzke J: Ambient diode laser desorption dielectric barrier discharge ionization mass spectrometry of nonvolatile chemicals. Anal Chem. 2013 Mar 19;85(6):3174-82. doi: 10.1021/ac303452w. Epub 2013 Mar 4. [PMID:23419061]
Aditya S, Rattan A: Spinosad: An effective and safe pediculicide. Indian Dermatol Online J. 2012 Sep;3(3):213-4. doi: 10.4103/2229-5178.101825. [PMID:23189260]
Watson GB, Salgado VL: Maintenance of GABA receptor function of small-diameter cockroach neurons by adenine nucleotides. Insect Biochem Mol Biol. 2001 Feb;31(2):207-12. [PMID:11164343]
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